molecular formula C9H13NO B14851654 4-Tert-butylpyridin-3-OL

4-Tert-butylpyridin-3-OL

Cat. No.: B14851654
M. Wt: 151.21 g/mol
InChI Key: PSQTWFHGBYDELN-UHFFFAOYSA-N
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Description

4-Tert-butylpyridin-3-OL is a chemical compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly in the development of solar cells and other electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylpyridin-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyridines .

Mechanism of Action

The mechanism of action of 4-Tert-butylpyridin-3-OL involves its interaction with specific molecular targets and pathways. In the context of solar cells, it acts as an additive to improve the crystallinity and efficiency of perovskite materials. The compound helps in suppressing charge recombination and enhancing the overall performance of the solar cells . In biological systems, it may interact with cellular components to exert its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylpyridin-3-OL is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials for solar cells .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-tert-butylpyridin-3-ol

InChI

InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-6-8(7)11/h4-6,11H,1-3H3

InChI Key

PSQTWFHGBYDELN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)O

Origin of Product

United States

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